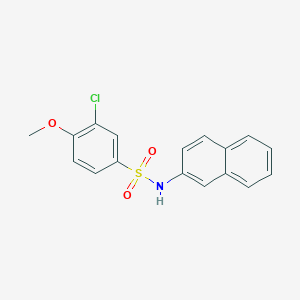![molecular formula C24H20Cl2N4OS B4584290 1-({1-[4-(2,4-二氯苯基)-1,3-噻唑-2-基]-3-甲基-1H-吡唑-5-基}羰基)-6-甲基-1,2,3,4-四氢喹啉](/img/structure/B4584290.png)
1-({1-[4-(2,4-二氯苯基)-1,3-噻唑-2-基]-3-甲基-1H-吡唑-5-基}羰基)-6-甲基-1,2,3,4-四氢喹啉
描述
This molecule is part of the chemical family of pyrazolo[3,4-c]isoquinolines, a group known for its diverse chemical reactions and potential biological activities. Research on this molecule and its derivatives focuses on understanding its synthesis, molecular structure, chemical reactions, properties, and potential applications in various fields.
Synthesis Analysis
The synthesis of pyrazolo[3,4-c]isoquinoline derivatives involves the reaction of 4-aryl-5-aminopyrazoles with aromatic and heterocyclic aldehydes in strong acidic media. This process, resembling the Pictet-Spengler condensation, results in 5-aryl(heteroaryl)-pyrazolo[3,4-c]isoquinoline derivatives through a series of cyclization and dehydrogenation steps. The reaction pathways and product structures significantly depend on the aldehyde used, highlighting the versatility of this synthesis approach (Bogza et al., 2005).
Molecular Structure Analysis
The molecular structure of these compounds has been extensively analyzed using various spectroscopic techniques and single-crystal X-ray diffraction. These analyses confirm the formation of the desired pyrazolo[3,4-c]isoquinoline derivatives and provide insight into the molecular geometry, confirming the regioselectivity of the synthesis process (Wydra et al., 2021).
Chemical Reactions and Properties
The chemical properties of 1-({1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}carbonyl)-6-methyl-1,2,3,4-tetrahydroquinoline derivatives vary significantly depending on the substituents and reaction conditions. These compounds undergo various chemical reactions, including cyclization, nucleophilic substitution, and electrophilic aromatic substitution, indicating a rich chemistry that can be tailored for specific applications (Pandey et al., 2013).
Physical Properties Analysis
The physical properties of these molecules, such as solubility, melting point, and crystal structure, have been determined through experimental studies. The crystal structure analysis reveals the molecular conformations and intermolecular interactions, which are crucial for understanding the molecule's behavior in different environments (Mague et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, have been explored through various reactions demonstrating the molecule's potential as a precursor for synthesizing a wide range of derivatives. These studies reveal the molecule's versatility in forming different chemical bonds and its potential utility in organic synthesis and medicinal chemistry (Gein et al., 2005).
科学研究应用
合成方法
研究探索了与“1-({1-[4-(2,4-二氯苯基)-1,3-噻唑-2-基]-3-甲基-1H-吡唑-5-基}羰基)-6-甲基-1,2,3,4-四氢喹啉”具有相同结构家族的化合物的有效合成方法。例如,一项研究详细介绍了由BINAP和微波加速的钯催化的1-氯异喹啉的胺化,从而形成了各种取代的异喹啉,证明了钯催化在构建复杂杂环中的效用(Prabakaran, Manivel, & Khan, 2010)。另一种方法涉及超声辅助合成吡唑附着的喹啉基查耳酮,展示了一种将喹啉和吡唑结构与潜在抗菌特性相结合的创新方法(Prasath 等人,2015)。
结构分析和表征
这些化合物的结构分析对于了解其潜在应用至关重要。例如,作为抗炎和镇痛剂的新型 4(3H)-喹唑啉酮衍生物的合成、表征和评价突出了结构修饰对于实现所需生物活性的重要性(Farag 等人,2012)。
潜在的生物活性
多项研究集中于合成和评估衍生物的生物活性。一个值得注意的例子是吡唑附着的喹啉基查耳酮的研究,它表现出有希望的抗菌特性,表明在开发新的抗菌剂方面具有潜在应用(Prasath 等人,2015)。此外,合成新的基于喹啉-2-吡唑啉的噻唑啉酮衍生物作为潜在的抗菌剂,强调了对具有增强抗菌功效的新型化合物的持续探索(Desai, Joshi, & Rajpara, 2013)。
属性
IUPAC Name |
[2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N4OS/c1-14-5-8-21-16(10-14)4-3-9-29(21)23(31)22-11-15(2)28-30(22)24-27-20(13-32-24)18-7-6-17(25)12-19(18)26/h5-8,10-13H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOYYRUWRLMQCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC(=NN3C4=NC(=CS4)C5=C(C=C(C=C5)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[4-(4-tert-butylbenzyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B4584208.png)
![3-{4-[(diethylamino)sulfonyl]phenyl}-N-(2-fluorophenyl)propanamide](/img/structure/B4584211.png)
![2-ethoxy-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B4584214.png)
![3-[5-({[2-(2-methoxyphenyl)ethyl]amino}methyl)-2-furyl]benzoic acid hydrochloride](/img/structure/B4584220.png)

![4-{[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]carbonyl}morpholine](/img/structure/B4584239.png)



![N~2~-[(dimethylamino)sulfonyl]-N~1~-[3-(4-methyl-1-piperazinyl)propyl]-N~2~-phenylglycinamide](/img/structure/B4584282.png)

![N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4584303.png)
![3-(2-furylmethyl)-2-{[3-(trifluoromethyl)benzyl]thio}-4(3H)-quinazolinone](/img/structure/B4584307.png)
![1-benzyl-7,8-dimethoxy-5-(2-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4584314.png)